molecular formula C14H18N4O3S B6507441 N'-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 941975-96-8

N'-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Cat. No.: B6507441
CAS No.: 941975-96-8
M. Wt: 322.39 g/mol
InChI Key: VJVZWAONBRKSDT-UHFFFAOYSA-N
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Description

N'-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is an organic compound characterized by its complex chemical structure. It comprises various functional groups including an oxazole ring, a thiophene ring, and a dimethylamino group, which grant it a diverse range of chemical properties and potential applications. This compound finds relevance in multiple domains such as organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide can be achieved through multi-step organic reactions. The typical synthetic route involves:

  • Preparation of the thiophene ring derivative through halogenation and further functionalization.

  • Synthesis of the oxazole ring derivative, often via cyclization reactions involving amino acids or other precursors.

  • Coupling of the dimethylamino group with the pre-functionalized thiophene derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

  • Final coupling of the oxazole derivative with the intermediate product from the previous step under conditions promoting amide bond formation.

Industrial Production Methods

For large-scale industrial production, the synthetic route might be optimized for cost-effectiveness, yield, and environmental impact. Key aspects include:

  • Using cost-effective reagents and solvents.

  • Implementing catalysis to increase reaction efficiency.

  • Recycling solvents and reagents to minimize waste.

  • Employing continuous flow chemistry for improved scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The nitro groups on the rings, if present, can be reduced to amines.

  • Substitution: : The dimethylamino group can participate in nucleophilic substitution reactions.

  • Hydrolysis: : The amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include m-CPBA (meta-Chloroperbenzoic acid) and hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.

  • Substitution: : Utilizes nucleophiles like alkyl halides or aryl halides in the presence of bases.

  • Hydrolysis: : Performed in aqueous acidic (HCl, H2SO4) or basic (NaOH, KOH) solutions.

Major Products

Depending on the reaction, products can include sulfoxides, sulfones, amines, substituted thiophenes, and carboxylic acids from amide hydrolysis.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, N'-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is used as a building block for creating complex molecules. Its diverse functional groups allow for versatile reactions and modifications.

Biology and Medicine

In biological research, this compound may act as a precursor or analog for developing new drugs. Its structure allows for interactions with various biological targets, making it a candidate for pharmacological studies.

Industry

In the industrial sector, it can be employed in the synthesis of advanced materials, polymers, or as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

N'-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide's mechanism of action depends on its application:

  • Pharmacological: : It can bind to specific molecular targets such as enzymes or receptors, altering their function and influencing biochemical pathways.

  • Catalytic: : In catalytic processes, it may act as a ligand or catalyst itself, facilitating chemical transformations.

Comparison with Similar Compounds

Unique Properties

The uniqueness of N'-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide lies in its combination of functional groups that allow for a wide range of chemical reactions and applications.

Similar Compounds

  • N'-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide: : Lacks the oxazole ring, resulting in different reactivity and application spectrum.

  • N-(5-methyl-1,2-oxazol-3-yl)-N'-[(2-thiophen-2-yl)ethyl]ethanediamide: : The lack of the dimethylamino group changes its interaction with biological targets and its use in chemical synthesis.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-9-7-12(17-21-9)16-14(20)13(19)15-8-10(18(2)3)11-5-4-6-22-11/h4-7,10H,8H2,1-3H3,(H,15,19)(H,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVZWAONBRKSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CS2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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